molecular formula C12H15ClF2O B14066078 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-ethylbenzene

1-(3-Chloropropyl)-3-(difluoromethoxy)-2-ethylbenzene

Cat. No.: B14066078
M. Wt: 248.69 g/mol
InChI Key: RLQAOZMTNNODEX-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3-(difluoromethoxy)-2-ethylbenzene is an organic compound with a complex structure that includes a chloropropyl group, a difluoromethoxy group, and an ethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-ethylbenzene typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a difluoromethoxybenzene derivative with a chloropropyl reagent under controlled conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-3-(difluoromethoxy)-2-ethylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, often in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce aldehydes or acids.

Scientific Research Applications

1-(3-Chloropropyl)-3-(difluoromethoxy)-2-ethylbenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-ethylbenzene involves its interaction with specific molecular targets. The chloropropyl group can form covalent bonds with nucleophilic sites in biological molecules, while the difluoromethoxy group can influence the compound’s electronic properties and reactivity. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloropropyl)-3-methoxy-2-ethylbenzene: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    1-(3-Chloropropyl)-3-(trifluoromethoxy)-2-ethylbenzene: Contains a trifluoromethoxy group, which can alter its reactivity and properties.

Uniqueness

1-(3-Chloropropyl)-3-(difluoromethoxy)-2-ethylbenzene is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric effects compared to similar compounds

Properties

Molecular Formula

C12H15ClF2O

Molecular Weight

248.69 g/mol

IUPAC Name

1-(3-chloropropyl)-3-(difluoromethoxy)-2-ethylbenzene

InChI

InChI=1S/C12H15ClF2O/c1-2-10-9(6-4-8-13)5-3-7-11(10)16-12(14)15/h3,5,7,12H,2,4,6,8H2,1H3

InChI Key

RLQAOZMTNNODEX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1OC(F)F)CCCCl

Origin of Product

United States

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